molecular formula C17H26ClN B12007824 1-(2-Phenylcyclohexyl)piperidine hydrochloride

1-(2-Phenylcyclohexyl)piperidine hydrochloride

Katalognummer: B12007824
Molekulargewicht: 279.8 g/mol
InChI-Schlüssel: KDLDDWRUPYCNIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Phenylcyclohexyl)piperidine hydrochloride is a synthetic compound known for its significant pharmacological properties. It is structurally related to phencyclidine and is primarily recognized for its use as a dissociative anesthetic. The compound has a molecular formula of C17H26ClN and a molecular weight of 279.856 g/mol .

Vorbereitungsmethoden

The synthesis of 1-(2-Phenylcyclohexyl)piperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with cyclohexanone in the presence of a reducing agent. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

1-(2-Phenylcyclohexyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(2-Phenylcyclohexyl)piperidine hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The primary mechanism of action of 1-(2-Phenylcyclohexyl)piperidine hydrochloride involves the inhibition of NMDA receptors. These receptors are ionotropic receptors found on the dendrites of neurons and play a crucial role in excitatory neurotransmission. By binding to the NMDA receptor, the compound blocks the influx of positive ions, thereby inhibiting neuronal depolarization and affecting cognitive and sensory functions .

Vergleich Mit ähnlichen Verbindungen

1-(2-Phenylcyclohexyl)piperidine hydrochloride is structurally similar to other dissociative anesthetics such as ketamine and phencyclidine. it is unique in its specific binding affinity and pharmacological profile. Similar compounds include:

Each of these compounds has unique properties that make them suitable for different applications in medicine and research.

Eigenschaften

Molekularformel

C17H26ClN

Molekulargewicht

279.8 g/mol

IUPAC-Name

1-(2-phenylcyclohexyl)piperidine;hydrochloride

InChI

InChI=1S/C17H25N.ClH/c1-3-9-15(10-4-1)16-11-5-6-12-17(16)18-13-7-2-8-14-18;/h1,3-4,9-10,16-17H,2,5-8,11-14H2;1H

InChI-Schlüssel

KDLDDWRUPYCNIL-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2CCCCC2C3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.